molecular formula C15H19N B12582814 2H-Pyrrole, 3,4-dihydro-2-(1-methylethenyl)-5-(2-phenylethyl)- CAS No. 646039-29-4

2H-Pyrrole, 3,4-dihydro-2-(1-methylethenyl)-5-(2-phenylethyl)-

Cat. No.: B12582814
CAS No.: 646039-29-4
M. Wt: 213.32 g/mol
InChI Key: KMZCPTPXZBHGPO-UHFFFAOYSA-N
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Description

2H-Pyrrole, 3,4-dihydro-2-(1-methylethenyl)-5-(2-phenylethyl)- is a complex organic compound with a unique structure that includes a pyrrole ring, a methylethenyl group, and a phenylethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2H-Pyrrole, 3,4-dihydro-2-(1-methylethenyl)-5-(2-phenylethyl)- typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated systems to control temperature, pressure, and other reaction parameters. The use of continuous flow reactors and other advanced technologies can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2H-Pyrrole, 3,4-dihydro-2-(1-methylethenyl)-5-(2-phenylethyl)- can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce fully saturated compounds.

Scientific Research Applications

2H-Pyrrole, 3,4-dihydro-2-(1-methylethenyl)-5-(2-phenylethyl)- has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: It may be studied for its potential biological activity and interactions with biomolecules.

    Medicine: Researchers are exploring its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: It can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 2H-Pyrrole, 3,4-dihydro-2-(1-methylethenyl)-5-(2-phenylethyl)- exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2H-Pyrrole, 3,4-dihydro-2-(1-methylethenyl)-5-(2-phenylethyl)-
  • 2H-Pyrrole, 3,4-dihydro-2-(1-methylethenyl)-5-(2-phenylethyl)-
  • 2H-Pyrrole, 3,4-dihydro-2-(1-methylethenyl)-5-(2-phenylethyl)-

Uniqueness

The uniqueness of 2H-Pyrrole, 3,4-dihydro-2-(1-methylethenyl)-5-(2-phenylethyl)- lies in its specific structural features, which confer distinct chemical and biological properties

Properties

CAS No.

646039-29-4

Molecular Formula

C15H19N

Molecular Weight

213.32 g/mol

IUPAC Name

5-(2-phenylethyl)-2-prop-1-en-2-yl-3,4-dihydro-2H-pyrrole

InChI

InChI=1S/C15H19N/c1-12(2)15-11-10-14(16-15)9-8-13-6-4-3-5-7-13/h3-7,15H,1,8-11H2,2H3

InChI Key

KMZCPTPXZBHGPO-UHFFFAOYSA-N

Canonical SMILES

CC(=C)C1CCC(=N1)CCC2=CC=CC=C2

Origin of Product

United States

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